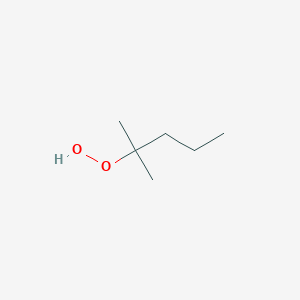

2-Methylpentane-2-peroxol

Description

Contextualizing 2-Hydroperoxy-2-methylpentane as a Tertiary Alkyl Hydroperoxide

2-Methylpentane-2-peroxol is classified as a tertiary alkyl hydroperoxide. This designation signifies that the carbon atom bonded to the hydroperoxy (-OOH) group is also bonded to three other carbon atoms. This structural feature imparts specific reactivity and stability to the molecule compared to primary and secondary hydroperoxides. acs.org Tertiary alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), are widely utilized in a variety of oxidation processes. atamanchemicals.com They are known for their role as initiators in polymerization reactions and for introducing peroxy groups into molecules during organic synthesis. atamanchemicals.com

The thermal stability of alkylhydroperoxides is a key consideration in their application. While they are relatively stable, they can decompose, particularly at elevated temperatures or in the presence of catalysts. lpnu.ua The decomposition often proceeds through the homolytic cleavage of the weak oxygen-oxygen bond, generating free radicals. akjournals.comwikipedia.org This property makes them useful as radical initiators in various chemical transformations. wikipedia.org

Historical Perspectives in Alkyl Hydroperoxide Research

The study of alkyl hydroperoxides has a rich history, with early research focusing on their synthesis and decomposition. Pioneering work in the mid-20th century by chemists like M. S. Kharasch laid the foundation for understanding the chemistry of these compounds. acs.orgacs.org These early investigations explored the thermal decomposition of tertiary alkyl peroxides and the role of hydroperoxides as both oxidizing and reducing agents. acs.orgacs.org

Further research has elucidated the complex reaction mechanisms involving hydroperoxides. For instance, the acid-catalyzed rearrangement of aliphatic primary, secondary, and tertiary alkyl hydroperoxides has been a subject of detailed study. acs.org More recently, the focus has expanded to include the atmospheric chemistry of hydroperoxides, recognizing their role in the formation of secondary organic aerosols and their impact on air quality. researchgate.netharvard.edu The development of advanced analytical techniques has enabled more precise quantification and identification of various hydroperoxide species in the atmosphere. researchgate.net

Structural Significance within Branched Hydrocarbon Peroxides

The structure of this compound, with its branched hydrocarbon chain, is significant in determining its chemical behavior. Branched alkanes are isomers of straight-chain alkanes and exhibit distinct physical and chemical properties. libretexts.org The presence of a tertiary carbon atom holding the hydroperoxy group in this compound influences its reactivity in processes like intramolecular hydrogen shifts. caltech.edufigshare.comnih.gov

The autooxidation of branched hydrocarbons can lead to the formation of various hydroperoxides. pnas.org The specific structure of the hydrocarbon dictates the types of peroxy radicals formed and their subsequent reaction pathways. pnas.org In the case of this compound, its branched structure is a key factor in the intramolecular hydrogen shift reactions of the corresponding peroxy radicals, which are important in atmospheric chemistry. caltech.edufigshare.comnih.govcaltech.edu

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14O2 | nih.gov |

| Molecular Weight | 118.1742 g/mol | york.ac.uk |

| Appearance | Colorless liquid | caltech.edu |

| SMILES | CCCC(C)(C)OO | york.ac.uk |

| InChI | InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 | york.ac.uk |

Synthesis of this compound

A common method for the synthesis of 2-hydroperoxy-2-methylpentane involves the reaction of 2-methyl-2-pentanol (B124083) with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. caltech.edu The reaction is typically carried out in a solvent like ether. caltech.edu After the reaction is complete, the mixture is worked up to isolate the desired product. caltech.edu This can involve quenching the reaction with a base, separating the organic and aqueous layers, washing the organic layer, drying it, and finally purifying the product, for example, by flash column chromatography. caltech.edu Another documented synthesis route involves the reaction of 2-methylpent-1-ene to form 1-bromomercurio-2-hydroperoxy-2-methylpentane. ucl.ac.uk The compound has also been prepared for use in the synthesis of peresters. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

13393-68-5 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

2-hydroperoxy-2-methylpentane |

InChI |

InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |

InChI Key |

BZGMEGUFFDTCNP-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)OO |

Canonical SMILES |

CCCC(C)(C)OO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroperoxy 2 Methylpentane and Analogous Tertiary Alkyl Hydroperoxides

Alkylation Approaches to Hydroperoxide Synthesis

Alkylation strategies are a cornerstone in the synthesis of tertiary alkyl hydroperoxides. These approaches involve the introduction of a tertiary alkyl group to a peroxide backbone. This can be accomplished through the nucleophilic attack of a peroxide species on an electrophilic carbon or, conversely, the attack of a carbanion on an electrophilic oxygen source. The choice of methodology often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Reactions Involving Hydrogen Peroxide Nucleophilic Attack

One of the most direct methods for the synthesis of tertiary alkyl hydroperoxides involves the use of hydrogen peroxide as a nucleophile. Hydrogen peroxide, or its conjugate base, the hydroperoxide anion, can react with suitable alkyl substrates to form the desired hydroperoxide product.

A common and straightforward method for the preparation of 2-hydroperoxy-2-methylpentane is the acid-catalyzed reaction of the corresponding tertiary alcohol, 2-methyl-2-pentanol (B124083), with hydrogen peroxide. noaa.govwikipedia.org In this reaction, the acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The resulting tertiary carbocation is then attacked by a molecule of hydrogen peroxide to form the target hydroperoxide.

For the synthesis of hydroperoxides, an aqueous sulfuric acid solution with a concentration between 10 and 30 wt% is generally used. google.com The reaction is typically carried out under controlled temperature conditions to minimize side reactions, such as the formation of dialkyl peroxides or elimination products. google.com

Illustrative Reaction Scheme: 2-methyl-2-pentanol + H₂O₂ (in the presence of H₂SO₄) → 2-hydroperoxy-2-methylpentane + H₂O

This method is advantageous due to the ready availability of tertiary alcohols and the relatively simple reaction conditions. However, the strongly acidic conditions can sometimes lead to rearrangement or elimination side products, particularly with more complex substrates.

Tertiary alkyl hydroperoxides can also be synthesized through the direct reaction of hydrogen peroxide with other alkyl substrates, such as alkyl halides or sulfates. In these reactions, the hydroperoxide anion (HOO⁻), generated by the deprotonation of hydrogen peroxide with a base, acts as the nucleophile. This anion then displaces a leaving group on the tertiary alkyl substrate in a nucleophilic substitution reaction.

However, the synthesis of tertiary hydroperoxides via this method can be challenging due to competing elimination reactions, which are often favored with tertiary substrates, especially in the presence of a strong base. unl.edu The choice of solvent and reaction temperature is critical to maximize the yield of the desired hydroperoxide.

Utilizing Masked Hydrogen Peroxide Equivalents

To circumvent some of the challenges associated with the direct use of hydrogen peroxide, such as its instability and the harsh reaction conditions sometimes required, "masked" hydrogen peroxide equivalents have been developed. These reagents are more stable and often allow for milder reaction conditions.

2-Methoxyprop-2-yl hydroperoxide is a convenient and easily handled reagent for the synthesis of various alkyl hydroperoxides. researchgate.netacs.orgresearchgate.net This reagent can be used in a two-step process to generate the desired hydroperoxide. First, the alkyl substrate (e.g., an alkyl halide or triflate) is reacted with 2-methoxyprop-2-yl hydroperoxide in the presence of a base. This is followed by acidic hydrolysis to remove the protecting group and yield the final alkyl hydroperoxide. unl.edunih.gov

This method offers the advantage of milder reaction conditions compared to some direct hydroperoxidation methods. However, it is a multi-step process that involves the initial preparation and potential purification of the 2-methoxyprop-2-yl hydroperoxide reagent. unl.edunih.gov

A versatile method for the synthesis of primary and secondary alkyl hydroperoxides, which can be conceptually extended to tertiary analogs, involves the hydrolysis of peroxyacetal intermediates. unl.edunih.govnih.govunl.eduscilit.com This approach utilizes 1,1-dihydroperoxides as masked hydrogen peroxide equivalents. unl.edunih.gov The 1,1-dihydroperoxide is first alkylated twice to form a bisperoxyacetal. Subsequent acidic hydrolysis of the bisperoxyacetal yields the desired alkyl hydroperoxide and regenerates the starting ketone. unl.edunih.gov

While this method has been demonstrated to be effective for primary and secondary systems, the two-fold alkylation with a tertiary electrophile to form the necessary bisperoxyacetal intermediate has proven to be challenging. unl.edunih.gov Attempts at this alkylation have often resulted in no reaction or decomposition. nih.gov

Reactions with Organometallic Reagents

A significant method for preparing tertiary alkyl hydroperoxides involves the controlled oxidation of organomagnesium halides, commonly known as Grignard reagents. acs.org The reaction mechanism involves the insertion of molecular oxygen into the carbon-magnesium bond, forming a magnesium organoperoxide intermediate (R-O-O-MgX). wikipedia.orgbethunecollege.ac.in Subsequent hydrolysis of this intermediate yields the desired hydroperoxide (ROOH). wikipedia.org

A critical challenge in this synthesis is a competing reaction where the initially formed hydroperoxide salt (R-O-O-MgX) reacts with a second molecule of the Grignard reagent (RMgX) to produce an alkoxymagnesium halide (ROMgX), which upon hydrolysis gives an alcohol (ROH). acs.org This side reaction reduces the yield of the target hydroperoxide. wikipedia.org

To favor the formation of the hydroperoxide, specific reaction conditions are essential. The key is to maintain a high ratio of oxygen to the Grignard reagent. acs.org This is effectively achieved by using a "reverse addition" technique, where the Grignard reagent solution is slowly added to an oxygen-saturated solvent, typically an ether like diethyl ether, at very low temperatures (e.g., -70°C to -75°C). acs.org Carrying out the oxidation at these low temperatures minimizes the rate of the competing reaction that leads to alcohol formation. acs.org

Research by Walling and Buckler demonstrated the viability of this method for a variety of tertiary alkyl hydroperoxides, achieving moderate to good yields, as detailed in the table below. acs.orgacs.org

Table 1: Synthesis of Tertiary Hydroperoxides via Grignard Reagent Oxidation This table summarizes the yields of various tertiary hydroperoxides obtained through the slow addition of the corresponding Grignard reagent to oxygen-saturated ether at low temperatures.

| Grignard Reagent Precursor | Resulting Hydroperoxide | Yield (%) |

|---|---|---|

| tert-Butyl Chloride | tert-Butyl Hydroperoxide | 48 |

| tert-Amyl Chloride | tert-Amyl Hydroperoxide | 41 |

| 1-Chloro-1-methylcyclohexane | 1-Methylcyclohexyl Hydroperoxide | 58 |

| Triphenylmethyl Chloride | Triphenylmethyl Hydroperoxide | 65 |

Direct Oxygenation of Hydrocarbon Precursors

Direct functionalization of C-H bonds in hydrocarbons with oxygen offers a more direct route to hydroperoxides, bypassing the need for pre-functionalized substrates like organohalides.

Autoxidation is the spontaneous oxidation of organic compounds by atmospheric oxygen at ambient temperatures. wikipedia.org This process occurs via a free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the formation of a free radical from the hydrocarbon precursor (R-H). This can be triggered by initiators or exposure to heat or light.

Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another hydrocarbon molecule to form the alkyl hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain. wikipedia.org

Termination: The reaction ceases when radicals combine to form non-radical species. wikipedia.org

In the case of 2-methylpentane (B89812), the tertiary C-H bond at the C2 position is weaker and more susceptible to hydrogen abstraction than the primary or secondary C-H bonds. Consequently, autoxidation selectively favors the formation of the 2-methylpentan-2-yl radical, which then reacts with oxygen to yield 2-hydroperoxy-2-methylpentane.

The efficiency and selectivity of hydrocarbon oxidation can be significantly enhanced by using transition metal catalysts. narod.ru Various complexes of metals such as iron, cobalt, copper, manganese, and vanadium have been shown to catalyze the oxidation of saturated hydrocarbons to form alkyl hydroperoxides, alcohols, and ketones. nih.govnih.govresearchgate.net

These reactions often employ stronger oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in a solvent such as acetonitrile (B52724). narod.runih.gov The mechanism typically involves the generation of highly reactive radical species from the oxidant, facilitated by the metal catalyst's redox cycle. nih.gov For instance, an Fe(II)/Fe(III) cycle can generate tert-butoxy (B1229062) and tert-butylperoxy radicals from TBHP. The tert-butoxy radical abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•). This alkyl radical then combines with a tert-butylperoxy radical to yield the target peroxide product. nih.gov

Copper complexes have also been used to catalyze the hydroperoxidation of alkanes with peroxyacetic acid, where the primary product is the corresponding alkyl hydroperoxide. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Alkane Oxidation This table provides examples of different metal-based catalytic systems used for the oxidation of alkanes, highlighting the variety of catalysts and oxidants employed.

| Catalyst System | Alkane Substrate | Oxidant | Primary Products |

|---|---|---|---|

| Vanadium Polyphosphomolybdate | Cyclohexane | H₂O₂ | Cyclohexyl Hydroperoxide |

| Manganese(IV)-Triazacyclononane | Cyclohexane | H₂O₂ | Cyclohexyl Hydroperoxide |

| Copper(I)/Copper(II) Complexes | Cyclohexane | Peroxyacetic Acid | Cyclohexyl Hydroperoxide |

| Iron-Substituted Heteropolytungstate | Cyclohexane | TBHP | Cyclohexanol, Cyclohexanone |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without intermediates. msu.edu One such reaction relevant to hydroperoxide synthesis is the ene reaction. msu.edu In this context, singlet oxygen (¹O₂), an electronically excited state of O₂, can react with alkenes that possess an allylic hydrogen. The reaction involves the abstraction of the allylic hydrogen and the formation of a new C-O bond at the terminus of the double bond, which shifts in the process. This concerted reaction directly installs a hydroperoxy group, yielding an allylic hydroperoxide. beilstein-journals.org

While this method is primarily used for synthesizing allylic hydroperoxides from alkenes rather than tertiary alkyl hydroperoxides from alkanes, it represents a key pericyclic pathway for the introduction of the hydroperoxy functional group. beilstein-journals.org

Specialized Hydroperoxide Synthesis Routes

Beyond the primary methods, specialized routes have been developed for the synthesis of hydroperoxides, including tertiary analogues. One notable method involves the alkylation of geminal (gem) dihydroperoxides. unl.edunih.gov Gem-dihydroperoxides, which feature two hydroperoxy groups on the same carbon, can be prepared from ketones. unl.edu These compounds can then be dialkylated using alkyl iodides or alkyl triflates. Subsequent acidic hydrolysis of the resulting bisperoxyacetal intermediate removes the ketone-derived protecting group to furnish two equivalents of the desired alkyl hydroperoxide. unl.edunih.gov This method provides a convenient pathway to pure primary and secondary alkyl hydroperoxides and has potential for extension to tertiary systems. unl.edu

Another specialized approach is the catalytic ring-opening of epoxides with hydrogen peroxide. mdpi.com This reaction, often catalyzed by an acid, results in the formation of β-hydroxy hydroperoxides. For example, the synthesis of isoprene-derived hydroxy hydroperoxides has been achieved through this pathway, demonstrating its utility for creating complex hydroperoxide structures. mdpi.com

Hydroperoxymercuriation and Subsequent Reduction

A notable method for the synthesis of tertiary alkyl hydroperoxides involves the hydroperoxymercuriation of corresponding alkenes, followed by a reduction step. rsc.org This pathway provides a regioselective route to introduce a hydroperoxy group to the more substituted carbon of a double bond, consistent with Markovnikov's rule.

The general process begins with the reaction of an alkene with hydrogen peroxide in the presence of a mercury(II) salt, such as mercury(II) acetate. This forms an organomercury intermediate. To prevent side reactions and isolate the hydroperoxide, the intermediate is often protected. A common protection strategy involves reacting the intermediate with 2-methoxypropene. rsc.org

Following the protection step, a reductive demercuriation is performed. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a basic solution. The reduction cleaves the carbon-mercury bond and replaces it with a carbon-hydrogen bond. The final step is the deprotection of the hydroperoxy group, which can be accomplished using a mild acid, such as aqueous acetic acid, to yield the target tertiary alkyl hydroperoxide. rsc.org

Reaction Scheme Overview:

Hydroperoxymercuriation: An alkene reacts with Hg(OAc)₂ and H₂O₂.

Protection: The resulting organomercury compound is treated with 2-methoxypropene.

Reduction: The protected compound undergoes reductive demercuriation with NaBH₄.

Deprotection: The 2-methoxyprop-2-yl protecting group is removed with aqueous acetic acid to yield the final tertiary alkyl hydroperoxide. rsc.org

Table 1: Synthesis of Tertiary Alkyl Hydroperoxides via Hydroperoxymercuriation

| Alkene Precursor | Product | Key Reagents |

|---|---|---|

| 2-Methyl-1-pentene | 2-Hydroperoxy-2-methylpentane | 1. H₂O₂, Hg(OAc)₂ 2. 2-Methoxypropene 3. NaBH₄ 4. aq. Acetic Acid |

| α-Methylstyrene | 2-Hydroperoxy-2-phenylpropane (Cumene hydroperoxide) | 1. H₂O₂, Hg(OAc)₂ 2. 2-Methoxypropene 3. NaBH₄ 4. aq. Acetic Acid |

Nitrosation of Hydroxamate Esters

The nitrosation of O-tertiary alkyl arylhydroxamate esters presents a sophisticated method for preparing tertiary alkyl hydroperoxides. acs.org This approach is particularly valuable for the synthesis of hydroperoxides with isotopic labels, allowing for detailed mechanistic studies of peroxide chemistry. acs.org

The synthesis begins with the reaction of an O-tertiary alkyl arylhydroxamate ester with nitrosyl chloride (NOCl). This reaction forms an O-tertiary alkyl aryl perester intermediate. The subsequent step involves the hydrolysis of this perester, typically under basic conditions, to yield the desired tertiary alkyl hydroperoxide and a corresponding carboxylate salt. acs.org

A significant advantage of this method is the ability to introduce an ¹⁸O label specifically at the terminal oxygen of the hydroperoxide group. This is achieved by using either an ¹⁸O-labeled hydroxamate ester (at the carbonyl oxygen) or ¹⁸O-labeled nitrosyl chloride. acs.org Research has shown that the success of this method depends on the stability of the perester intermediate. If the perester is prone to rearrangement (e.g., the Criegee rearrangement), the yield of the hydroperoxide can be significantly diminished. acs.org For instance, certain hydroxamate esters that form unstable peresters or react via alternative radical pathways may lead to other products, such as epoxides, instead of the desired hydroperoxide. acs.org

Reaction Scheme Overview:

Nitrosation: An O-tertiary alkyl arylhydroxamate ester reacts with nitrosyl chloride (NOCl).

Perester Formation: An O-tertiary alkyl aryl perester is formed as an intermediate.

Hydrolysis: The perester is hydrolyzed to produce the tertiary alkyl hydroperoxide.

Table 2: Synthesis of Tertiary Alkyl Hydroperoxides via Nitrosation of Hydroxamate Esters

| O-tertiary alkyl arylhydroxamate ester | Intermediate | Product |

|---|---|---|

| O-(2-methylpentan-2-yl) benzohydroxamate | O-(2-methylpentan-2-yl) peroxybenzoate | 2-Hydroperoxy-2-methylpentane |

| O-tert-butyl benzohydroxamate | O-tert-butyl peroxybenzoate | tert-Butyl hydroperoxide |

Role in Broader Chemical Processes and Environments

Polymerization Chemistry

Initiation of Radical Polymerization

In principle, 2-Methylpentane-2-peroxol can act as a radical initiator. The decomposition of the hydroperoxide would generate an alkoxy radical and a hydroxyl radical, both capable of initiating the polymerization of monomers. researchgate.net The selection of a specific initiator is often guided by its half-life at a given temperature, which determines the rate of radical generation. sigmaaldrich.com For many common organic peroxides, this data is well-documented. pergan.com

Interactive Data Table: Decomposition Characteristics of Common Radical Initiators

| Initiator Name | CAS Number | Half-Life (10h) Temp (°C) | Half-Life (1h) Temp (°C) | Half-Life (1min) Temp (°C) |

|---|---|---|---|---|

| This compound | 13393-68-5 | Data not available | Data not available | Data not available |

| tert-Butyl hydroperoxide | 75-91-2 | Data not available | Data not available | Data not available |

| Benzoyl peroxide | 94-36-0 | 73 | 92 | 131 |

Note: Half-life data for hydroperoxides are determined differently than for other peroxides and are not always directly comparable in tables like this. Specific decomposition data for this compound is not available in the reviewed literature.

Applications in Emulsion Polymerization

Emulsion polymerization is a common industrial process that often utilizes water-soluble initiators. pergan.com Hydroperoxides can be used in these systems, sometimes as part of a redox initiator system, which allows for radical generation at lower temperatures. chempoint.compaint.org While compounds like tert-Butyl hydroperoxide are used in emulsion polymerization, specific studies or patents detailing the use of this compound for this purpose were not identified. google.comatamanchemicals.com

Crosslinking Applications

Organic peroxides are also employed as crosslinking agents to improve the thermal and mechanical properties of polymers like polyethylene. nih.gov The radicals generated from the peroxide abstract hydrogen atoms from the polymer chains, leading to the formation of covalent bonds between them. nih.gov There is no specific information available in the reviewed literature regarding the use or effectiveness of this compound as a crosslinking agent.

Atmospheric and Environmental Chemistry

The environmental fate and atmospheric role of this compound are not specifically documented. General principles of atmospheric chemistry suggest potential pathways for its formation and contribution to atmospheric reactivity.

Formation during Oxidation of Volatile Organic Compounds

Hydroxyalkyl hydroperoxides are known to form in the atmosphere through the oxidation of volatile organic compounds (VOCs). mdpi.comcopernicus.org This process typically involves the reaction of VOCs with hydroxyl radicals (OH), followed by the addition of molecular oxygen to form a peroxy radical (RO₂). Subsequent reactions can lead to the formation of hydroperoxides. copernicus.org It is plausible that this compound could be formed from the atmospheric oxidation of 2-methylpentane (B89812), a component of gasoline. However, specific studies confirming this pathway and its atmospheric significance are absent from the literature.

Contribution to Reactive Chemical Species in the Atmosphere

Once formed, hydroperoxides can act as a source of reactive species in the atmosphere. They can undergo photolysis or react with OH radicals to regenerate radical species, thus participating in atmospheric oxidation cycles. mdpi.com While the atmospheric chemistry of simpler compounds like methyl hydroperoxide has been studied, the specific photolysis rates and reaction kinetics for this compound are unknown. mdpi.com

Interactive Data Table: Environmental Fate Parameters

| Compound Name | CAS Number | Environmental Fate | Specific Data |

|---|---|---|---|

| This compound | 13393-68-5 | Atmospheric Degradation | Data not available |

| This compound | 13393-68-5 | Biodegradation | Data not available |

| tert-Butyl hydroperoxide | 75-91-2 | Atmospheric Degradation | Half-life for reaction with OH radicals is estimated to be 5 days. nih.gov |

Combustion Chemistry and Hydrocarbon Oxidation

This compound is a critical intermediate species in the low-temperature combustion (approx. 550-800 K) of its parent hydrocarbon, 2-methylpentane (isohexane). pleiades.online Its formation and subsequent reactions are central to the phenomena of autoignition and engine knock.

The oxidation of branched alkanes like 2-methylpentane at low temperatures is characterized by a complex sequence of radical chain reactions. researchgate.net The process begins with the abstraction of a hydrogen atom from the fuel molecule by a radical (e.g., •OH), forming an alkyl radical. Due to the relative weakness of the C-H bond at the tertiary carbon, the 2-methyl-2-pentyl radical is a favored product.

This alkyl radical (R•) rapidly combines with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

R• + O₂ → RO₂•

The resulting 2-methyl-2-pentylperoxy radical can then undergo an intramolecular hydrogen abstraction, where a hydrogen atom from within the same molecule is transferred to the peroxy group. This isomerization step forms a hydroperoxy-alkyl radical (•QOOH). mit.edu this compound is the stabilized hydroperoxide (ROOH) that results from the •QOOH radical abstracting a hydrogen from another molecule. These hydroperoxides are key intermediates that accumulate during the initial stages of low-temperature oxidation. acs.org

The defining characteristic of low-temperature combustion is the occurrence of chain branching reactions, which lead to a rapid increase in the number of reactive radicals and can culminate in autoignition. libretexts.org Alkyl hydroperoxides such as this compound are the primary source of this chain branching.

The crucial step is the homolysis (cleavage) of the weak O-O bond within the hydroperoxide molecule, which typically requires a moderate temperature increase. This decomposition produces two radicals: a hydroxyl radical (•OH) and an alkoxy radical (RO•).

ROOH → RO• + •OH

This single decomposition event generates two reactive radicals from one relatively stable molecule, creating a net increase in radicals and thus branching the reaction chain. libretexts.org This pathway is responsible for the first-stage ignition observed in dual-stage ignition phenomena.

Chain propagation steps involve the radicals produced (like •OH) reacting with more fuel molecules, abstracting a hydrogen atom, and creating new alkyl radicals, thereby continuing the cycle and consuming the fuel. libretexts.org

A more detailed analysis of the reaction pathways in the low-temperature oxidation of 2-methylpentane reveals a sequence that amplifies radical production significantly. This core mechanism is often referred to as the RO₂ / QOOH chemistry. acs.orgmit.edu

First O₂ Addition: As described above, a 2-methyl-2-pentyl radical adds to O₂ to form a 2-methyl-2-pentylperoxy radical (RO₂•).

Isomerization: The RO₂• radical isomerizes to a hydroperoxy-alkyl radical (•QOOH). mit.edu

Second O₂ Addition: The •QOOH radical, now having a radical site elsewhere on the carbon chain, can add a second O₂ molecule. This forms a hydroperoxy-peroxy-alkyl radical (•O₂QOOH).

Second Isomerization & Decomposition: The •O₂QOOH radical can undergo a further isomerization followed by decomposition. This complex sequence typically results in the formation of a highly reactive hydroxyl radical (•OH) and a relatively stable, multifunctional oxygenated species known as a ketohydroperoxide (KHP). acs.orgacs.org

KHP Decomposition: The ketohydroperoxide, which still contains a weak O-O bond, can decompose at slightly higher temperatures, releasing another •OH radical and breaking down into smaller, more stable products. researchgate.net

This sequence of two O₂ additions and subsequent decompositions can produce up to three •OH radicals from the initial alkyl radical, leading to a powerful chain-branching sequence that drives autoignition in internal combustion engines. researchgate.net The structure of branched alkanes like 2-methylpentane provides multiple pathways for these isomerization reactions to occur. osti.govescholarship.org

Table 2: Simplified Reaction Pathways in Low-Temperature Oxidation of 2-Methylpentane

| Step | Reaction Class | Key Reactant(s) | Key Product(s) | Significance |

| 1 | H-Abstraction | 2-Methylpentane + •OH | 2-methyl-2-pentyl radical (R•) + H₂O | Chain Propagation / Initiation |

| 2 | O₂ Addition | R• + O₂ | 2-methyl-2-pentylperoxy radical (RO₂•) | Formation of Peroxy Radical |

| 3 | Isomerization | RO₂• | Hydroperoxy-alkyl radical (•QOOH) | Key step toward chain branching mit.edu |

| 4 | O₂ Addition | •QOOH + O₂ | Hydroperoxy-peroxy-alkyl radical (•O₂QOOH) | Second oxygenation |

| 5 | Decomposition | •O₂QOOH | Ketohydroperoxide (KHP) + •OH | Major Chain Branching acs.org |

| 6 | Decomposition | KHP | Carbonyls + •OH | Additional Chain Branching researchgate.net |

Analytical Methodologies for Research and Characterization of 2 Hydroperoxy 2 Methylpentane

Chromatographic Separation Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of organic hydroperoxides from complex mixtures. researchgate.net Its versatility allows for the analysis of a wide range of hydroperoxides, including tertiary alkyl hydroperoxides like 2-hydroperoxy-2-methylpentane.

High-Performance Liquid Chromatography (HPLC) in Hydroperoxide Analysis

HPLC is a predominant technique for the separation of hydroperoxides due to its high resolution and adaptability. uri.edu Reversed-phase (RP) HPLC is the most common mode used, typically employing a C18 column. thermofisher.com The separation mechanism is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. For hydroperoxides, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dss.go.th

Several detection methods can be coupled with HPLC for the analysis of hydroperoxides:

Post-Column Derivatization: This is one of the most sensitive and selective methods. The column effluent is mixed with a reagent that reacts specifically with the hydroperoxide group to produce a fluorescent or chemiluminescent product. nih.gov A widely used system involves the reaction of the hydroperoxide with horseradish peroxidase (HRP) and a substrate like p-hydroxyphenylacetic acid (HPAA) to yield a highly fluorescent dimer, which can be detected with high sensitivity. acs.orgresearchgate.net This method allows for detection limits in the nanomolar range. researchgate.net

Electrochemical Detection (ED): This technique offers high selectivity and sensitivity without the need for derivatization. thermofisher.com Reductive electrochemical detection at a glassy carbon or mercury-drop electrode can be employed to directly measure hydroperoxides. thermofisher.com

Ultraviolet (UV) Detection: While less sensitive and specific than other methods, UV detection can be used for hydroperoxides that possess a chromophore or after a derivatization reaction that yields a UV-absorbing product.

| Detection Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Post-Column Derivatization (Fluorescence/Chemiluminescence) | Chemical reaction after separation to create a detectable product. | High sensitivity and selectivity. acs.org | Requires complex instrumental setup and additional reagents. acs.org |

| Electrochemical Detection (ED) | Measures the current from the reduction or oxidation of the analyte. | High selectivity, sensitivity, and direct detection. thermofisher.com | The electrode surface can be prone to fouling. |

| Ultraviolet (UV) Detection | Measures the absorption of UV light by the analyte. | Simple, robust, and widely available. | Lower sensitivity and selectivity; requires a chromophore. |

Spectroscopic Characterization Methods in Mechanistic Studies (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of hydroperoxides, providing critical insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the direct, non-destructive quantification of organic hydroperoxides. nih.gov The proton of the hydroperoxy group (-OOH) is highly characteristic, appearing as a distinct singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. acs.org This unique chemical shift allows for clear identification and integration for quantitative analysis, free from interference from other signals. nih.govacs.org Recent advancements, which take advantage of the rapid hydrogen exchange between the hydroperoxide proton and water, have significantly enhanced the sensitivity of NMR, enabling detection at submicromolar concentrations. nih.govacs.org This makes NMR an ideal method for tracking the formation and decay of hydroperoxides in real-time during mechanistic studies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-hydroperoxy-2-methylpentane, the key vibrational modes would be:

O-H Stretch: The hydroperoxy O-H bond gives rise to a characteristic absorption band. In its free, non-hydrogen-bonded state, this appears as a sharp peak around 3500-3600 cm⁻¹. However, it is more commonly observed as a broad band at lower frequencies (3200-3550 cm⁻¹) due to intermolecular hydrogen bonding.

O-O Stretch: The peroxide O-O bond stretch is inherently weak in the IR spectrum and can be difficult to observe, but it typically appears in the 820-880 cm⁻¹ region.

C-H Stretch: Absorptions characteristic of the methyl and methylene (B1212753) groups of the 2-methylpentane (B89812) backbone would be prominent in the 2850-3000 cm⁻¹ region.

| Spectroscopic Technique | Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift of -OOH proton | 10 - 13 ppm acs.org |

| Infrared (IR) Spectroscopy | O-H stretch (H-bonded) | 3200 - 3550 cm⁻¹ |

| Infrared (IR) Spectroscopy | O-O stretch | 820 - 880 cm⁻¹ |

Enzymatic Detection and Quantification in Research Contexts

Enzymatic methods offer exceptional specificity for the detection and quantification of hydroperoxides. These assays are frequently used in both standalone measurements and as post-column detection systems in HPLC. acs.org

The most common enzymatic assay utilizes horseradish peroxidase (HRP). sigmaaldrich.com HRP catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of a hydroperoxide. The amount of colored or fluorescent product formed is directly proportional to the hydroperoxide concentration. This principle is widely applied in HPLC detection systems, as described previously. acs.orgresearchgate.net

Another important enzyme in hydroperoxide analysis is catalase. Catalase exhibits high selectivity for decomposing hydrogen peroxide (H₂O₂) into water and oxygen, while having minimal or no activity towards most organic hydroperoxides. nih.gov This selectivity is exploited to differentiate between H₂O₂ and organic hydroperoxides in a sample. A total peroxide measurement is taken, then the sample is treated with catalase to eliminate the H₂O₂ contribution, and a second measurement determines the concentration of organic hydroperoxides alone. nih.gov

Development of Chemical Methods for Quantification

Besides chromatographic and spectroscopic methods, several chemical techniques have been developed for the quantification of hydroperoxides.

Iodometric Titration: This is a classic and robust method for determining the total peroxide content in a sample. researchgate.net The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the hydroperoxide in an acidic solution. The liberated iodine is then titrated with a standard solution of sodium thiosulfate, using a starch indicator to detect the endpoint. While reliable, this method is not specific and measures the total concentration of all oxidizing species, including different hydroperoxides and hydrogen peroxide. nih.gov

Mass Spectrometry: Techniques such as atmospheric pressure chemical ionization–tandem mass spectrometry (APCI-MS/MS) have been developed for the specific identification of organic hydroperoxides. copernicus.orgdntb.gov.ua A characteristic fragmentation pattern, such as a specific neutral loss from a molecular adduct, can serve as a fingerprint for the hydroperoxide functional group, allowing for confident identification in complex mixtures. copernicus.org

Other Chemical Assays: Various other reagents have been employed for the spectrophotometric quantification of hydroperoxides. The triphenylphosphine (B44618) (TPP) assay, for example, is based on the stoichiometric reaction of TPP with hydroperoxides to form triphenylphosphine oxide (TPPO), which can be quantified.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized to synthesize 2-Methylpentane-2-peroxol with high reproducibility?

- Methodological Answer : Systematically test reaction conditions using a factorial design approach. Key variables include:

- Temperature : 50–80°C to balance reaction rate and peroxide stability.

- Solvent polarity : Non-polar solvents (e.g., hexane) reduce side reactions.

- Initiator concentration : 1–1.5 mol% tert-butyl hydroperoxide for controlled radical formation.

Monitor progress via gas chromatography (GC) and confirm purity via fractional distillation under inert atmospheres to prevent decomposition .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- ¹³C NMR : Identify methyl groups adjacent to the peroxide bond (δ 25–30 ppm).

- IR spectroscopy : Detect O-O stretching vibrations (800–900 cm⁻¹).

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (e.g., 120–140°C in N₂).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 118.0994) .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s reaction kinetics be resolved?

- Methodological Answer :

- Replicate experiments : Standardize conditions (e.g., solvent purity, oxygen exclusion).

- Meta-analysis : Apply Cochrane’s Q-test to assess heterogeneity in reported rate constants.

- Expert consultation : Use Delphi methods with 10–15 experts to evaluate methodological biases (e.g., initiator source, calorimetry calibration) .

Example Table :

| Study | Decomposition Rate (s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|

| A | 3.2 × 10⁻⁴ | 70 | Hexane |

| B | 1.8 × 10⁻⁴ | 70 | Toluene |

| C | 4.5 × 10⁻⁴ | 70 | Ether |

| Discrepancies may arise from solvent polarity effects on activation energy. |

Q. What computational strategies predict this compound’s reactivity in novel environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for O-O bonds (e.g., B3LYP/6-311++G(d,p)).

- Molecular Dynamics (MD) : Simulate solvent interactions using COSMO-RS models to predict solvation effects.

Validate predictions with experimental Arrhenius plots (e.g., Eₐ ≈ 90–110 kJ/mol) and time-resolved FTIR for intermediate detection .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for this compound?

- Methodological Answer :

- Standardize protocols : Use OECD Guideline 105 for shake-flask solubility tests.

- Control variables : Document temperature (±0.1°C), ionic strength, and degassing procedures.

- Collaborative trials : Share raw data via platforms like Zenodo for independent verification.

Reference discrepancies to batch-specific impurities (e.g., residual alcohols) in synthesis pathways .

Experimental Design Considerations

Q. What safety protocols are essential for handling this compound in kinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.